(3r,5r,7r,E)-N'-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide
Description
(3r,5r,7r,E)-N'-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Disease Treatment
Adamantane derivatives, such as amantadine and memantine, have been utilized in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's diseases. Research highlights that adamantane-based compounds, including 1-fluoro- and 1-phosphonic acid adamantane derivatives, exhibit significant pharmacological potential against these diseases, surpassing known medications like amantadine and memantine. This suggests that derivatives of adamantane, potentially including "(3r,5r,7r,E)-N'-(2-hydroxy-5-nitrobenzylidene)adamantane-1-carbohydrazide", could offer promising directions for future studies in biochemistry, pharmacology, and neurology (Dembitsky, Gloriozova, & Poroikov, 2020).
Pharmacological Properties of Nitroxyl Radicals
The synthesis and study of pharmacological properties of polyfunctional "hybrid" compounds containing nitroxyl radicals in their molecules are a rapidly developing area. These compounds, formed by combining nitroxyl radicals with natural compounds, demonstrate enhanced biological activity, decreased toxicity, or increased selective cytotoxicity. This research avenue, including the study of adamantane-based derivatives, suggests a potential for creating new pharmacological agents for treating severe diseases (Grigor’ev, Tkacheva, & Morozov, 2014).
Chemical Properties and Synthesis
The chemical synthesis and properties of adamantylated compounds, including nucleic bases, have been explored due to their potential in creating effective and selective drugs. The focus on adamantyl-containing heterocyclic compounds aligns with attempts to develop drugs with improved efficacy and selectivity. This research underscores the importance of adamantane chemistry in drug development, hinting at the utility of compounds like "this compound" in creating new therapeutic agents (Shokova & Kovalev, 2013).
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]adamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16-2-1-15(21(24)25)6-14(16)10-19-20-17(23)18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,22H,3-5,7-9H2,(H,20,23)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOLLYXXIYYKAX-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319699 | |
Record name | N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]adamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815908 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327038-82-4 | |
Record name | N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]adamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301319699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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